Mal-PEG6-Boc

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Hydrophobicity

Mal-PEG6-Boc (CAS 518044-37-6) is a heterobifunctional polyethylene glycol (PEG) linker with a maleimide group and a Boc-protected amine. As a discrete, monodisperse PEG derivative (exactly 6 ethylene oxide units), it offers a defined molecular weight (489.56 g/mol) and predictable chemical behavior, unlike polydisperse PEGs.

Molecular Formula C23H39NO10
Molecular Weight 489.6 g/mol
CAS No. 518044-37-6
Cat. No. B608851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG6-Boc
CAS518044-37-6
SynonymsMal-PEG6-t-butyl ester
Molecular FormulaC23H39NO10
Molecular Weight489.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
InChIKeyCUCNCZLNASXRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG6-Boc (CAS 518044-37-6): A Defined-Length PEG Linker for Controlled Bioconjugation


Mal-PEG6-Boc (CAS 518044-37-6) is a heterobifunctional polyethylene glycol (PEG) linker with a maleimide group and a Boc-protected amine . As a discrete, monodisperse PEG derivative (exactly 6 ethylene oxide units), it offers a defined molecular weight (489.56 g/mol) and predictable chemical behavior, unlike polydisperse PEGs . The maleimide reacts selectively with thiols to form stable thioether bonds, while the Boc group can be deprotected under mild acidic conditions to reveal a free amine for further conjugation . Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial control and hydrophilicity are critical [1].

Why Mal-PEG6-Boc Cannot Be Directly Substituted with Other Maleimide-PEG-Boc Linkers


In bioconjugation, the length and composition of a linker are not arbitrary; they directly dictate the physical and biological properties of the final conjugate [1]. The six-unit PEG chain in Mal-PEG6-Boc provides a specific balance of hydrophilicity, flexibility, and spatial separation. Studies on Antibody-Drug Conjugates (ADCs) and PROTACs demonstrate that small changes in PEG linker length (e.g., from PEG4 to PEG8) can drastically alter plasma clearance rates, aggregation propensity, and target degradation efficiency [2][3]. Substituting Mal-PEG6-Boc with a shorter analog (e.g., Mal-PEG4-Boc) may increase conjugate hydrophobicity, leading to aggregation and faster clearance [2]. Conversely, a longer analog may not provide additional benefit and could negatively impact cell permeability or the formation of a functional ternary complex [3]. Therefore, using a linker of a precise, defined length like Mal-PEG6-Boc is essential for maintaining the critical quality attributes of the final bioconjugate.

Quantitative Evidence Guide for Selecting Mal-PEG6-Boc over Comparable PEG Linkers


PEG6 Spacer Length Optimizes ADC Pharmacokinetics and Hydrophobicity Compared to Shorter PEG4 Analogs

The incorporation of a PEG6 linker is positioned near the established threshold for optimal ADC performance. Studies on the effect of PEG length in drug-linkers show that PEG8 is sufficient to minimize plasma clearance and improve PK, while shorter PEG chains (like PEG4) result in faster-clearing, more hydrophobic ADCs [1]. Mal-PEG6-Boc, with its 6-unit PEG chain, provides a balance close to this optimal range, offering a significant advantage over shorter linkers like Mal-PEG4-Boc in reducing conjugate aggregation and improving circulation time. This is a class-level inference derived from data showing PEG4 ADCs have inferior PK profiles compared to PEG8/PEG12 [2].

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Hydrophobicity

Heterobifunctional Design with Boc-Protected Amine Enables Stepwise Conjugation Unavailable in Acid-Terminated Analogs

Mal-PEG6-Boc is a heterobifunctional linker, containing a maleimide and a Boc-protected amine. This contrasts with analogs like Mal-PEG6-Acid, which contains a free carboxylic acid. The Boc group on Mal-PEG6-Boc serves as a latent, stable handle that can be selectively deprotected under mild acidic conditions to reveal a reactive amine for further conjugation . This enables a controlled, stepwise assembly of complex molecules. In direct comparison, Mal-PEG6-Acid's terminal carboxylate is immediately reactive (with amine-containing molecules) and cannot be 'masked', limiting its utility in sequential, multi-step bioconjugation workflows where chemoselectivity is required .

Bioconjugation PROTAC Synthesis Heterobifunctional Linker

Monodisperse PEG6 Chain Provides Superior Batch-to-Batch Reproducibility Compared to Polydisperse PEG Linkers

Mal-PEG6-Boc is a discrete, monodisperse PEG derivative with exactly 6 ethylene oxide units and a defined molecular weight of 489.56 g/mol . In contrast, traditional PEG linkers are polydisperse polymers consisting of a mixture of chain lengths (e.g., PEG2000 is a mixture of ~45 ± 5 units) . This polydispersity introduces variability into the final conjugate, making it difficult to characterize, purify, and reproduce experiments or manufacturing batches. The use of a monodisperse PEG6 linker eliminates this source of variability, ensuring that every molecule of the conjugate is identical, which simplifies analytical characterization (e.g., by LC-MS) and improves the reliability of biological data .

Bioconjugation Quality Control Reproducibility

Optimal Application Scenarios for Mal-PEG6-Boc Based on Differentiated Properties


Synthesis of PROTACs Requiring Stepwise, Chemoselective Assembly

Mal-PEG6-Boc is the linker of choice when constructing PROTACs (Proteolysis Targeting Chimeras) that require a sequential, chemoselective conjugation strategy . Its maleimide group can first be used to attach to a thiol-containing ligand (e.g., a ligand for the target protein). Then, in a separate, subsequent step, the Boc group can be deprotected to reveal a free amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand. This orthogonal protection strategy is not possible with linkers like Mal-PEG6-Acid, making Mal-PEG6-Boc uniquely suited for this application .

Development of Antibody-Drug Conjugates (ADCs) with Moderate-to-High DAR Aiming to Balance Payload Hydrophobicity

In ADC development, particularly for conjugates with a high drug-to-antibody ratio (DAR) where payload hydrophobicity can cause aggregation and poor pharmacokinetics, the use of a hydrophilic PEG linker is essential . Mal-PEG6-Boc provides a PEG6 spacer, which, based on class-level evidence, is closer to the optimal length (PEG8) for mitigating these issues than shorter PEG4 linkers . It is well-suited for early-stage ADC programs aiming to improve the developability and in vivo profile of their conjugates without resorting to very long PEG chains that may introduce other complexities.

Bioconjugation Workflows Requiring High Reproducibility and Definitive Analytical Characterization

Any research or industrial workflow where the final conjugate must be precisely characterized and produced with high batch-to-batch consistency will benefit from a monodisperse linker like Mal-PEG6-Boc . This is especially critical in later-stage preclinical development and manufacturing, where regulatory bodies require detailed characterization of the drug substance. Using a polydisperse PEG linker would introduce a heterogeneous mixture of conjugates that is difficult or impossible to fully characterize by standard analytical methods like high-resolution mass spectrometry .

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